molecular formula C13H19BrN2 B1525155 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine CAS No. 1220017-15-1

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine

Katalognummer: B1525155
CAS-Nummer: 1220017-15-1
Molekulargewicht: 283.21 g/mol
InChI-Schlüssel: VPSFXKAONTZEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine (CAS 1220017-15-1) is a high-purity brominated pyridine derivative supplied with a minimum purity of ≥98% . This compound is characterized by its molecular formula C₁₃H₁₉BrN₂ and a molecular weight of 283.21 g/mol . Pyridine derivatives are of significant interest in medicinal and organic chemistry due to their utility as key building blocks in the synthesis of more complex molecules. They are frequently employed in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create novel biaryl structures for pharmaceutical research and drug discovery . The structural motif of substituted piperidines fused with halogenated pyridines makes this compound a valuable intermediate for exploring new chemical spaces. It is recommended to store this material sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Eigenschaften

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-3-12-6-4-5-7-16(12)13-10(2)8-11(14)9-15-13/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFXKAONTZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230066
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-15-1
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Indirect Multi-step Synthesis via Pyridinecarboxylic Acid Derivatives

  • Starting Material: 6-methyl-3-pyridinecarboxylic acid.
  • Step 1: Esterification with ethanol under acidic conditions (30–80°C) to form 6-methyl-3-pyridinecarboxylic acid ethyl ester.
  • Step 2: Ammonolysis with aqueous ammonia to yield 6-methyl-3-pyridinecarboxamide.
  • Step 3: Hofmann degradation of the amide to produce 6-methyl-3-aminopyridine.
  • Step 4: Bromination with brominating reagents to selectively introduce bromine at the 5-position, yielding 5-bromo-2-methylpyridine.

This method avoids formation of 3-position isomers, enhancing selectivity and simplifying purification. It features mild reaction conditions, high yields, and cost-effective raw materials, suitable for industrial scale-up.

Condensation and Reduction Route Using Nitro- and Amino-pyridine Intermediates

  • Step 1: Reaction of diethyl malonate with sodium metal to form salts.
  • Step 2: Condensation with 5-nitro-2-chloropyridine followed by acidic decarboxylation to obtain 5-nitro-2-methylpyridine.
  • Step 3: Catalytic hydrogenation of 5-nitro-2-methylpyridine using Pd/C catalyst to produce 5-amino-2-methylpyridine.
  • Step 4: Diazotization and bromination of 5-amino-2-methylpyridine with hydrobromic acid, bromine, and sodium nitrite under controlled low temperatures (0 to -10°C), followed by alkaline workup and extraction to yield 5-bromo-2-methylpyridine.

This method improves catalytic efficiency, reduces by-products, and achieves high overall yields (~92%) with good industrial applicability.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents / Conditions Key Notes Yield / Outcome
1 Esterification 6-methyl-3-pyridinecarboxylic acid + ethanol, acid catalyst, 30–80°C Formation of ethyl ester High yield, mild conditions
2 Ammonolysis Aqueous ammonia Conversion to carboxamide High yield
3 Hofmann Degradation Hofmann rearrangement reagents Conversion to 6-methyl-3-aminopyridine Efficient, selective
4 Bromination Brominating agent (e.g., Br2) Selective 5-position bromination Avoids 3-position isomers
5 Condensation & Decarboxylation Diethyl malonate + sodium + 5-nitro-2-chloropyridine, acidic workup Alternative route to 5-nitro-2-methylpyridine High yield
6 Catalytic Hydrogenation Pd/C catalyst, H2, 15–40°C Reduction to 5-amino-2-methylpyridine ~97% yield
7 Diazotization & Bromination HBr, Br2, NaNO2 at 0 to -10°C, alkaline workup Formation of 5-bromo-2-methylpyridine ~92% yield
8 Piperidinyl Substitution Nucleophilic substitution or Pd-catalyzed amination Introduction of 2-ethylpiperidin-1-yl group Not explicitly reported

Research Findings and Industrial Relevance

  • The indirect multi-step synthesis route provides high selectivity, avoiding positional isomers that complicate purification.
  • The condensation-hydrogenation-bromination sequence improves catalytic efficiency and yield compared to direct bromination methods, which suffer from low selectivity and difficult separations due to close boiling points of isomers.
  • Both methods emphasize mild reaction conditions, cost-effective reagents, and scalability for industrial production.
  • The absence of 3-position brominated by-products reduces downstream separation workload, enhancing process economics.
  • Although the final step of attaching the 2-ethylpiperidin-1-yl substituent requires further optimization, the established pyridine scaffold synthesis provides a robust foundation for subsequent functionalization.

The preparation of This compound relies heavily on the efficient and selective synthesis of the 5-bromo-2-methylpyridine core. Current authoritative methods involve either a multi-step esterification, ammonolysis, Hofmann degradation, and bromination sequence or a condensation, catalytic hydrogenation, and diazotization-bromination sequence. Both routes offer high yields and industrial applicability with minimized by-product formation. Subsequent introduction of the 2-ethylpiperidin-1-yl group likely employs nucleophilic substitution or palladium-catalyzed amination techniques, standard in heterocyclic functionalization chemistry.

This comprehensive understanding of preparation methods is essential for researchers and industrial chemists aiming to synthesize this compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-(2-ethyl-1-piperidinyl)-3-methylpyridine derivatives with various functional groups.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and piperidine ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at positions 2 and 3 significantly influence the compound’s properties. Below is a comparative analysis with key analogs:

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight Key Properties/Applications References
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine 2-ethylpiperidin-1-yl Methyl 283.20* High lipophilicity; potential CNS activity due to piperidine moiety
5-Bromo-2-methoxy-3-methylpyridine Methoxy Methyl 202.05 Refractive index: 1.554; intermediate in pharmaceuticals
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine Ethynylpyridine (pyrrolopyridine core) Bromo ~300.12 Kinase inhibition candidate (Sonogashira coupling used)
5-Bromo-2-(cyclohexyloxy)-3-methylpyridine Cyclohexyloxy Methyl 270.18 Enhanced steric bulk; modified solubility

*Calculated molecular weight based on formula C₁₂H₁₈BrN₂.

  • Piperidine vs. Alkoxy/Aryloxy Groups : The 2-ethylpiperidin-1-yl group in the target compound increases steric bulk and lipophilicity compared to methoxy or cyclohexyloxy substituents. This may enhance membrane permeability and bioavailability .
  • Bromine Position : Bromine at position 5 (common across analogs) stabilizes the pyridine ring electronically and provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .

Biologische Aktivität

5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₉BrN₂
  • CAS Number : 1220017-15-1

The presence of the bromine atom and the piperidine ring contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to neurotransmitter receptors, influencing neurological functions and behaviors.
  • Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the activity of kinases associated with cancer progression, such as the Provirus Integration of Moloney Kinase (PIM kinase) . This inhibition is crucial since PIM kinases are often overexpressed in various malignancies, including hematopoietic cancers.

Neuropharmacological Effects

The compound's structure suggests potential activity at dopamine receptors, which are vital for regulating mood and movement. Analogous compounds have demonstrated high affinity for D2 and D3 receptors, indicating that this compound may similarly influence dopaminergic signaling .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Pyridine Derivatives in Cancer Treatment : A study highlighted the effectiveness of pyridine derivatives as inhibitors of PIM kinases, demonstrating their potential in cancer therapy .
  • Neurotransmitter Receptor Binding : Research on similar compounds has shown significant binding affinities for dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects .
  • Synthesis and Biological Evaluation : A study focusing on the synthesis of novel pyridine derivatives reported varying degrees of biological activity, including anti-thrombolytic and biofilm inhibition activities, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-2-(2-ethylpiperidinyl)-3-methylpyridineContains bromine; piperidine ringPotential anticancer and neuropharmacological effects
5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridineSimilar structure; different methyl positionVaries in reactivity and biological activity
5-Bromo-2-(2-ethyl-1-piperidinyl)anilineAniline group instead of a pyridine ringDifferent reactivity; potential for diverse applications

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine?

The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution. For example:

  • Bromination : Sodium monobromoisocyanurate selectively brominates the 5-position of 3-methylpyridine derivatives under controlled conditions .
  • Substitution : The 2-position is functionalized with 2-ethylpiperidine via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts and optimized reaction temperatures (e.g., 80–100°C) . Key Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNaBrO, DCM, 0–5°C65–75≥98%
SubstitutionPd(OAc)₂, XPhos, K₃PO₄, 80°C50–60≥95%

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELX software refines crystal structures to determine bond lengths/angles (e.g., C-Br bond: ~1.89 Å; piperidine ring puckering) .
  • NMR : 1H^1H NMR shows distinct signals for ethylpiperidine protons (δ 1.2–1.4 ppm for CH₂CH₃; δ 2.5–3.0 ppm for piperidine N-CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 283.05 (M+H+^+) .

Q. What safety precautions are critical during handling?

  • Hazard Classifications : Skin/eye irritant (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Avoid solvents like DMSO due to enhanced dermal absorption .

Advanced Research Questions

Q. How do steric effects of the 2-ethylpiperidinyl group influence reactivity in cross-coupling reactions?

The ethylpiperidine moiety introduces steric hindrance, slowing Suzuki-Miyaura couplings. Strategies include:

  • Ligand Optimization : Bulky ligands (e.g., SPhos) improve coupling efficiency by stabilizing Pd intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition . Data Contradiction : Reported yields vary (40–75%) due to competing C-Br bond cleavage; 13C^{13}C NMR tracking of byproducts is recommended .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Molecular Docking : AutoDock Vina models interactions with dopamine D₂ receptors (ΔG ≈ -9.2 kcal/mol), highlighting hydrogen bonding with Asp114 .
  • MD Simulations : AMBER-ff14SB reveals stable binding over 100 ns, with RMSD < 2.0 Å for the ligand-receptor complex . Validation : Compare with experimental IC₅₀ values (e.g., 120 nM in rat striatal membranes) to refine force fields .

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms?

Conflicting studies suggest keto-enol tautomerism at the pyridine N-oxide derivative. Resolution strategies:

  • Low-Temperature XRD : At 100 K, enol form dominates (O-H bond visible in electron density maps) .
  • DFT Calculations : B3LYP/6-311+G(d,p) confirms enol form is 2.3 kcal/mol more stable than keto . Table : Tautomer Stability
TautomerEnergy (kcal/mol)Population (%)
Enol0.085
Keto+2.315

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-MS/MS : Detects brominated byproducts (e.g., 5-bromo-3-methylpyridine, <0.1% abundance) using a C18 column (gradient: 5–95% MeCN in H₂O) .
  • ICP-OES : Measures residual Pd (<10 ppm) after purification via silica gel chromatography .

Methodological Guidance for Data Contradictions

  • Stereochemical Ambiguities : Use vibrational circular dichroism (VCD) to assign absolute configuration if XRD is unavailable .
  • Reaction Yield Variability : Conduct Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.